![molecular formula C14H15ClOS B12600912 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene CAS No. 644977-03-7](/img/structure/B12600912.png)
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene is an organic compound with a complex structure that includes a chlorinated cyclohexene ring and a methanesulfinyl group attached to a methylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene typically involves multiple steps. One common method starts with the chlorination of cyclohexene to form 1-chlorocyclohexene. This intermediate is then reacted with a sulfinylating agent, such as methanesulfinyl chloride, under controlled conditions to introduce the methanesulfinyl group. The final step involves the attachment of the 4-methylbenzene moiety through a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted cyclohexene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A structurally related compound with a cyclohexene ring and a ketone group.
2-Cyclohexen-1-one: Another related compound with a similar cyclohexene structure but different functional groups.
Uniqueness
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene is unique due to its combination of a chlorinated cyclohexene ring and a methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
644977-03-7 |
|---|---|
Fórmula molecular |
C14H15ClOS |
Peso molecular |
266.8 g/mol |
Nombre IUPAC |
1-[chloro(cyclohex-2-en-1-ylidene)methyl]sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C14H15ClOS/c1-11-7-9-13(10-8-11)17(16)14(15)12-5-3-2-4-6-12/h3,5,7-10H,2,4,6H2,1H3 |
Clave InChI |
OMQLVNXIYPNQMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(=C2CCCC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
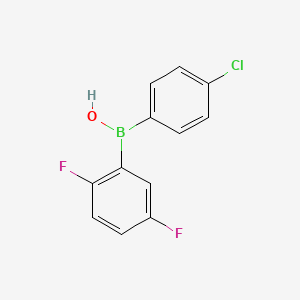
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
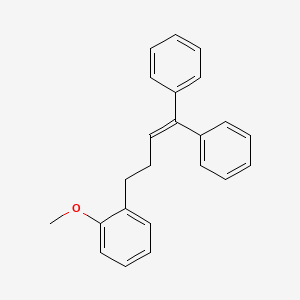
propanedinitrile](/img/structure/B12600860.png)
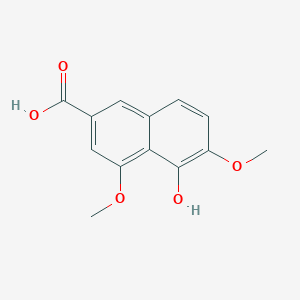
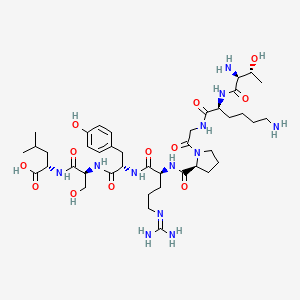
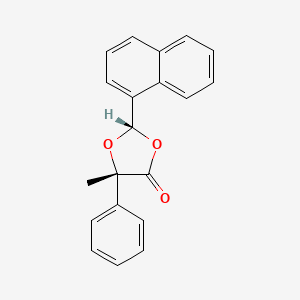
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

